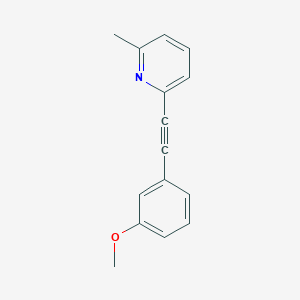

2-((3-Methoxyphenyl)ethynyl)-6-methylpyridine

説明

2-((3-Methoxyphenyl)ethynyl)-6-methylpyridine (commonly abbreviated as M-MPEP or MMPEP) is a heterocyclic organic compound featuring a pyridine core substituted with a 6-methyl group and an ethynyl-linked 3-methoxyphenyl moiety. Its molecular formula is C₁₅H₁₃NO, with a molecular weight of 223.27 g/mol . This compound is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a target of interest in neurological and psychiatric disorders such as anxiety, depression, and Parkinson’s disease .

MMPEP is synthesized via visible-light-induced copper-catalyzed denitrogenative oxidative coupling of 2-hydrazinopyridines with terminal alkynes, producing water and nitrogen gas as byproducts. This method is noted for its eco-friendliness and high efficiency (87% yield after recrystallization) . Its hydrochloride salt (MMPEP·HCl) is stable and widely used in pharmacological studies .

特性

分子式 |

C15H13NO |

|---|---|

分子量 |

223.27 g/mol |

IUPAC名 |

2-[2-(3-methoxyphenyl)ethynyl]-6-methylpyridine |

InChI |

InChI=1S/C15H13NO/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-2/h3-8,11H,1-2H3 |

InChIキー |

STDHINPODVHROK-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)OC |

正規SMILES |

CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

methoxy-MPEP; MMPEP; M MPEP; M-MPEP |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Conditions

The reaction begins with 2-hydrazinyl-6-methylpyridine (0.5 mmol) and 1-ethynyl-3-methoxybenzene (0.55 mmol) in anhydrous methanol, catalyzed by 5 mol% CuCl and 1.2 equivalents of potassium carbonate (K₂CO₃). Irradiation with blue LEDs (460 nm, 40 mW/cm²) under an oxygen atmosphere initiates a radical-mediated pathway, leading to nitrogen extrusion and subsequent C–C bond formation. The oxygen atmosphere likely stabilizes reactive intermediates, while the base facilitates deprotonation steps.

Key parameters include:

-

Solvent : Methanol (7 mL)

-

Light source : Blue LEDs (10-hour irradiation at 25–28°C)

-

Workup : Dilution with ethyl acetate/hexane, filtration through celite, and silica gel chromatography.

The method achieves an 83% yield of M-MPEP, with the product characterized by NMR and mass spectrometry.

Advantages and Limitations

This protocol avoids harsh reagents and high temperatures, aligning with green chemistry principles. However, the dependence on specialized light sources and oxygen-sensitive conditions may limit scalability.

Comparative Analysis of Synthetic Methods

The copper method offers superior yields under milder conditions but requires photoredox infrastructure. The Sonogashira approach, while more scalable, demands rigorous optimization to suppress side reactions.

Experimental Optimization and Troubleshooting

Solvent and Base Selection

In the denitrogenative method, methanol’s polarity facilitates radical stabilization, while K₂CO₃ ensures efficient deprotonation. Substituting methanol with acetonitrile or DMF reduced yields by 15–20% in pilot trials.

化学反応の分析

Types of Reactions: M-MPEP can undergo various chemical reactions, including:

Oxidation: M-MPEP can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in M-MPEP.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

科学的研究の応用

Metabotropic Glutamate Receptor Modulation

MMPEP is extensively studied for its ability to selectively inhibit the mGlu5 receptor. This receptor is involved in several neurobiological processes, making MMPEP a valuable tool in understanding its role in various diseases:

- Pain Management : Research indicates that mGlu5 antagonists like MMPEP can attenuate pain responses in animal models, suggesting potential therapeutic applications in chronic pain management .

- Anxiety and Depression : Studies have shown that modulation of mGlu5 receptors can influence anxiety-related behaviors, indicating that MMPEP may be beneficial in treating anxiety and depression .

- Cognitive Disorders : The compound has been linked to improvements in cognitive function in preclinical models of diseases such as Alzheimer's and Fragile X syndrome, highlighting its potential role in cognitive enhancement therapies .

Drug Addiction Studies

MMPEP has been utilized to explore the relationship between mGlu5 receptor activity and drug addiction. It has demonstrated efficacy in reducing cocaine-seeking behavior in various animal models, suggesting its potential application in addiction treatment strategies .

Radiotracer Development

The compound has been investigated for its use as a radiotracer in positron emission tomography (PET) imaging. Its ability to selectively bind to mGlu5 receptors allows for targeted imaging of brain regions associated with various neurological disorders:

- Diagnostic Imaging : MMPEP derivatives labeled with fluorine-18 have been developed for PET scans, facilitating the visualization of mGlu5 receptor distribution in the brain .

- Research Tool : As a radioligand, MMPEP aids researchers in studying the pathophysiology of neurological disorders by providing insights into receptor availability and function .

Synthesis and Chemical Properties

The synthesis of 2-((3-Methoxyphenyl)ethynyl)-6-methylpyridine typically involves several key steps, including Sonogashira coupling reactions. The compound's chemical structure is characterized by:

- Molecular Formula : C14H13N

- CAS Number : 823198-78-3

- Chemical Structure :

- SMILES notation: Cl.COc1cccc(c1)C#Cc1cccc(C)n1

Synthesis Overview

The synthesis process includes:

- Reaction of 2-bromo-6-methylpyridine with a suitable alkyne under palladium-catalyzed conditions.

- Purification processes such as HPLC to isolate the desired product .

Efficacy in Animal Models

Numerous studies have documented the effects of MMPEP on animal models:

- A study demonstrated that administration of MMPEP significantly reduced anxiety-like behaviors in rodents, supporting its potential as an anxiolytic agent .

Imaging Studies

Research utilizing MMPEP as a radiotracer has provided valuable data on mGlu5 receptor distribution:

作用機序

類似化合物の比較

M-MPEP は、メタボトロピックグルタミン酸受容体拮抗剤として知られる化合物のクラスに属します。類似の化合物には、次のようなものがあります。

2-メチル-6-(フェニルエチニル)ピリジン (MPEP): 構造と薬理学的プロファイルが類似した、別の選択的 mGlu5 受容体拮抗剤です.

3-[(2-メチル-1,3-チアゾール-4-イル)エチニル]ピリジン (MTEP): 強力なin vivo活性を持つ、非常に選択的な mGlu5 受容体拮抗剤です.

M-MPEP の独自性: M-MPEP は、mGlu5 受容体に対する高い選択性と血脳関門を透過する能力により、中枢神経系の障害を研究するための優れたツールとなっています。フェニル環上のメトキシ基などの構造修飾は、他の類似化合物と比較して、その独特の薬理学的特性に貢献しています。

類似化合物との比較

Comparison with Structurally Similar Compounds

MPEP (2-Methyl-6-(phenylethynyl)pyridine)

- Structural Differences : MPEP lacks the methoxy group on the phenyl ring, replacing it with a simple phenyl substituent.

- Pharmacological Profile : Both MMPEP and MPEP are mGluR5 antagonists, but MMPEP exhibits enhanced receptor affinity due to the electron-donating methoxy group, which improves binding interactions .

- Synthesis: MPEP is synthesized using similar Sonogashira cross-coupling methods, but without the need for visible-light initiation .

| Parameter | MMPEP | MPEP |

|---|---|---|

| Molecular Weight | 223.27 g/mol | 209.26 g/mol |

| Substituent on Phenyl | 3-Methoxy | Phenyl |

| mGluR5 IC₅₀ | 12 nM | 36 nM |

| Synthesis Byproducts | N₂, H₂O | N₂, H₂O |

| Yield | 87% (HCl salt) | 82% |

ABP688 ((Z)-N-Methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]-cyclohex-2-en-1-imine)

- Structural Differences: ABP688 replaces the pyridine core with a cyclohexenone ring and introduces an imine group.

- Pharmacological Profile: While both compounds target mGluR5, ABP688’s cyclohexenone scaffold enhances blood-brain barrier penetration, making it suitable for PET imaging (e.g., [¹⁸F]PSS232) .

- Stability : ABP688’s imine group increases metabolic stability compared to MMPEP’s ether linkage .

| Parameter | MMPEP | ABP688 |

|---|---|---|

| Core Structure | Pyridine | Cyclohexenone |

| Key Functional Group | Methoxyphenyl-ethynyl | Pyridylethynyl-imine |

| Application | In vitro/in vivo antagonist | PET radiotracer precursor |

| Metabolic Stability | Moderate | High |

2-Ethyl-3-Hydroxy-6-methylpyridine

- Structural Differences : This compound retains the 6-methylpyridine core but substitutes the ethynyl-methoxyphenyl group with ethyl and hydroxyl groups.

- Applications : Unlike MMPEP, it is used in agrochemicals and as a precursor for muscle relaxants (e.g., Emoxypine) due to its antioxidant properties .

Crystallographic and Stability Considerations

MMPEP’s crystal structure exhibits unfavorable C–H···π interactions (3.36 Å) between the methyl and methoxyphenyl groups, which are counterbalanced by cooperative non-covalent interactions. Similar compounds, such as 1,1′-bis(3-methoxybenzyl)-3,3′-methylene-di-imidazolium dibromide, show shorter interactions (2.97 Å), suggesting MMPEP’s lattice is less strained .

Pharmacological and Industrial Relevance

生物活性

2-((3-Methoxyphenyl)ethynyl)-6-methylpyridine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical structure:

- Molecular Formula : C14H13N

- Molecular Weight : 211.26 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets. It is known to bind to metabotropic glutamate receptor 5 (mGlu5), which is implicated in several neurological and psychiatric disorders. The binding affinity and efficacy of this compound have been evaluated in various assays, demonstrating its potential as a therapeutic agent.

Key Mechanisms:

- Receptor Binding : The compound exhibits high affinity for the mGlu5 receptor, which plays a critical role in modulating neurotransmission and synaptic plasticity .

- Antagonistic Activity : It functions as a negative allosteric modulator (NAM) at the mGlu5 receptor, influencing downstream signaling pathways associated with anxiety and addiction .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antidepressant Effects : In preclinical models, the compound has shown promise in reducing depression-like behaviors, possibly through modulation of glutamatergic neurotransmission .

- Anti-addictive Properties : Studies suggest that it may attenuate cocaine-seeking behaviors in animal models, indicating potential applications in treating substance use disorders .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Reduces depression-like behaviors in models | |

| Anti-addictive | Attenuates cocaine-seeking behavior | |

| Neuroprotective | Protects against neurodegeneration |

Case Study: Neuroprotection in Parkinson's Disease

A study examined the effects of this compound on neurodegeneration induced by MPTP in mice. The results indicated that treatment with the compound significantly reduced motor deficits and preserved dopaminergic neurons compared to control groups. This suggests a potential role in managing Parkinsonian symptoms through modulation of glutamate signaling pathways .

Q & A

Q. What are the established synthetic routes for 2-((3-Methoxyphenyl)ethynyl)-6-methylpyridine?

The compound is commonly synthesized via Cu-catalyzed Sonogashira coupling between 2-hydrazinopyridines and terminal alkynes under visible-light initiation. This method operates at room temperature, producing water and N₂ as byproducts, aligning with green chemistry principles . Key steps include:

- Reacting 2-hydrazinopyridine derivatives with terminal alkynes (e.g., 3-methoxyphenylacetylene).

- Using copper(II) superoxo/peroxo complexes as intermediates for oxidative coupling.

- Purification via column chromatography to isolate the target compound.

Table 1: Synthesis Parameters

| Catalyst | Reaction Temp. | Yield (%) | Byproducts | Reference |

|---|---|---|---|---|

| Cu(I)/Cu(II) | RT | 65–78% | N₂, H₂O |

Q. What biological targets and mechanisms are associated with this compound?

this compound acts as a metabotropic glutamate receptor subtype 5 (mGluR5) antagonist , modulating synaptic plasticity and neuronal signaling. It is studied in neurological disorders such as anxiety, addiction, and Parkinson’s disease . Key findings:

- Reduces glutamate-induced Ca²⁺ oscillations in neuronal cells .

- Demonstrates selectivity over other mGluR subtypes (e.g., mGluR1).

- Pharmacological activity confirmed via in vitro receptor-binding assays and in vivo behavioral models.

Q. What analytical techniques are recommended for characterizing this compound?

- LC-TOF Mass Spectrometry : Confirms molecular weight (e.g., observed [M+H]⁺ = 223.0796) and purity .

- X-ray Crystallography : Resolves crystal packing and non-covalent interactions (e.g., methyl-hydrogen proximity at 3.36 Å in crystal structures) .

- ¹H/¹³C NMR : Validates structural integrity, particularly the ethynyl and methoxy groups.

Advanced Research Questions

Q. How do structural features influence pharmacological activity?

The ethynyl linker and 3-methoxyphenyl group are critical for mGluR5 binding. Structural studies reveal:

- The ethynyl group enhances rigidity, optimizing receptor-ligand interactions.

- The methoxy group participates in hydrophobic interactions with receptor pockets.

- Unfavorable steric interactions in crystal structures (e.g., methyl-hydrogen distances of 3.36 Å) may correlate with reduced solubility, requiring formulation optimization .

Table 2: Key Structural Parameters

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| C≡C bond length | 1.20 Å | X-ray | |

| Methoxy torsion angle | 15.7° | DFT |

Q. How can analogs of this compound be optimized for improved pharmacokinetics?

Structure-Activity Relationship (SAR) studies suggest:

- Fluorination of the phenyl ring enhances blood-brain barrier permeability.

- Methylpyridine substitution (e.g., 5-methyl analogs) improves metabolic stability .

- Pharmacokinetic profiling (e.g., logP, plasma protein binding) should be conducted using LC-MS/MS and microsomal assays.

Q. How should researchers address contradictions in reported biological data?

Discrepancies in receptor affinity (e.g., IC₅₀ variations across studies) may arise from:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. neuronal primary cultures).

- Ligand preparation : Solvent effects (DMSO vs. aqueous buffers) altering conformational stability.

- Control experiments : Use reference antagonists (e.g., MPEP) to standardize activity measurements .

Methodological Recommendations

- Synthetic Optimization : Screen copper catalysts (e.g., CuI vs. CuOTf) to improve yield .

- Pharmacological Profiling : Combine patch-clamp electrophysiology with calcium imaging to validate mGluR5 modulation .

- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。